molecular formula C12H16N4OS B7184175 N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]-1H-pyrazole-4-carboxamide

N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B7184175
M. Wt: 264.35 g/mol
InChI Key: IYBVURKWOLVZAO-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a thiazole ring and a pyrazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-4-12(3,11-15-8(2)7-18-11)16-10(17)9-5-13-14-6-9/h5-7H,4H2,1-3H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBVURKWOLVZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CS1)C)NC(=O)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1,3-thiazole and 1H-pyrazole-4-carboxylic acid.

    Formation of Intermediate: The 4-methyl-1,3-thiazole is alkylated using 2-bromo-2-methylbutane under basic conditions to form 2-(4-methyl-1,3-thiazol-2-yl)butane.

    Coupling Reaction: The intermediate is then coupled with 1H-pyrazole-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]-1H-pyrazole-4-carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to

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